molecular formula C13H14ClN3O3S B3819511 N-[(2-chlorophenyl)sulfonyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-[(2-chlorophenyl)sulfonyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No. B3819511
M. Wt: 327.79 g/mol
InChI Key: NHJIQLFMFLPAQC-UHFFFAOYSA-N
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Description

“N-[(2-chlorophenyl)sulfonyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” is a complex organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The compound also contains a sulfonyl group attached to a chlorophenyl group, which is a common motif in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a sulfonyl group, and a carboxamide group. The exact structure would need to be determined using techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, sulfones can participate in reactions like the Ramberg–Bäcklund reaction, the Julia–Lythgoe olefination, and various coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors like the presence of polar groups, aromatic rings, and halogens can all influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many indole derivatives, for example, bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. Compounds containing sulfonyl groups can be corrosive and toxic . Proper handling and disposal procedures should be followed when working with such compounds.

Future Directions

The future research directions for a compound like this could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . Further studies could also explore its potential applications in fields like medicine or materials science.

properties

IUPAC Name

N-(2-chlorophenyl)sulfonyl-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S/c1-8-12(9(2)17(3)15-8)13(18)16-21(19,20)11-7-5-4-6-10(11)14/h4-7H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJIQLFMFLPAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)sulfonyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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